6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

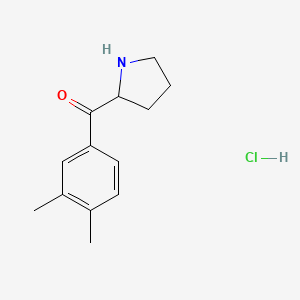

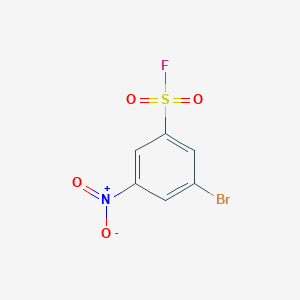

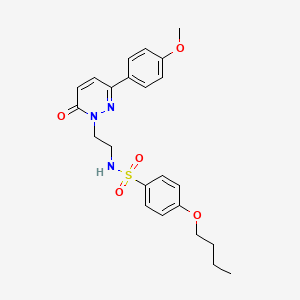

“6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine” is a compound that is useful in organic synthesis . It has a molecular formula of C8H6N4O4 .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are similar to the compound , has been reported. The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecular structure of “6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine” is available as a 2D Mol file . The molecular weight of the compound is 181.1455 .Chemical Reactions Analysis

The chemical reactions involving 1,4-benzodioxanes have been studied. For instance, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Applications De Recherche Scientifique

Microbial Degradation of Explosives

Hawari et al. (2000) discuss the biotransformation of nitroaromatic explosives like TNT, noting the formation of products such as azo and azoxy derivatives while maintaining the aromatic ring intact. This research highlights the potential use of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in environmental bioremediation of explosive contaminants. (Hawari et al., 2000)

Synthesis of Antitumor Antibiotics

Kamal et al. (2003) describe a method for the reduction of aromatic nitro and azido groups on solid support, which has been applied to synthesize DNA-binding pyrrolo[2,1-c][1,4]benzodiazepine antitumor antibiotics. This demonstrates the role of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in the development of new pharmaceutical compounds. (Kamal et al., 2003)

Molecular Electronics

Research by Chen et al. (1999) utilized a molecule containing a nitroamine redox center, similar in structure to 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine, in the active layer of an electronic device. This study revealed significant potential in using such compounds in the field of molecular electronics, particularly for devices exhibiting negative differential resistance. (Chen et al., 1999)

Electrochemical Investigation of Nitro Compounds

The work by Silva et al. (2017) involves the electrochemical study of a nitro compound similar to 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine. This research is significant in understanding the electrochemical properties of nitroaromatic compounds, which are widely used in pharmaceutical industries. (Silva et al., 2017)

Heterocyclic Aromatic Compounds in Various Applications

Shafi et al. (2020) conducted molecular docking and quantum chemical computational studies on 6-nitro-2,3-dihydro-1,4-benzodioxine, underlining its potential as an antioxidant, corrosion inhibitor, and in electro and opto-electronic devices. This broadens the scope of applications for 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in various industries. (Shafi et al., 2020)

Antimicrobial and Anti-inflammatory Applications

Ravi et al. (2020) explored the synthesis of Ni(II) complexes derived from 6-nitro-1,3-benzothiazole incorporated azo dyes, demonstrating significant antimicrobial and anti-inflammatory activities. This suggests the potential use of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in medical and pharmaceutical applications. (Ravi et al., 2020)

Mécanisme D'action

Target of Action

Similar compounds such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (nbdhex) have been found to inhibit glutathione s-transferases (gsts), a family of enzymes involved in xenobiotic detoxification .

Mode of Action

Nbdhex, a similar compound, inhibits gsts and triggers apoptosis in several tumor cell lines . This suggests that 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

The inhibition of gsts by similar compounds suggests that it may affect pathways related to xenobiotic detoxification .

Result of Action

Similar compounds have been shown to trigger apoptosis in tumor cell lines , suggesting potential cytotoxic activity.

Propriétés

IUPAC Name |

7-azido-6-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c9-11-10-5-3-7-8(16-2-1-15-7)4-6(5)12(13)14/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBVECIRFQFMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)

![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)

![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)

![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)